alpha-(Trichloromethyl)-2-pyridinemethanol
Description
α-(Trichloromethyl)-2-pyridinemethanol (CAS: 80673-02-5) is a pyridine derivative with a molecular formula of C₇H₆Cl₃NO and a molecular weight of 226.49 g/mol . Its structure features a pyridine ring substituted with a trichloromethyl (-CCl₃) group at the alpha position and a hydroxymethyl (-CH₂OH) group at the 2-position. The trichloromethyl group confers strong electron-withdrawing properties, influencing reactivity and stability. This compound is primarily utilized in synthetic chemistry, particularly in coordination complexes and as an intermediate in pharmaceutical synthesis .
Properties
CAS No. |
80673-02-5 |
|---|---|
Molecular Formula |
C7H6Cl3NO |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H6Cl3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H |
InChI Key |
VQQUQMTWROHDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trichloromethyl)-2-pyridinemethanol typically involves the reaction of 2-pyridinemethanol with trichloromethyl reagents under controlled conditions. One common method is the chlorination of 2-pyridinemethanol using trichloromethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures consistent product quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trichloromethyl)-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields methyl-substituted pyridines.
Substitution: Results in various substituted pyridinemethanols depending on the nucleophile used.
Scientific Research Applications
Alpha-(Trichloromethyl)-2-pyridinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of alpha-(Trichloromethyl)-2-pyridinemethanol involves its interaction with specific molecular targets The trichloromethyl group can form reactive intermediates that interact with enzymes and other proteins, leading to various biological effects
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron Effects: The -CCl₃ group in α-(Trichloromethyl)-2-pyridinemethanol increases electrophilicity at the pyridine ring compared to hydroxyl or chlorophenyl substituents, favoring nucleophilic substitution or metal coordination .
- Catalytic Applications: 2-Pyridinemethanol derivatives with hydroxyl groups act as hydrogen-bond donors in CO₂ cycloaddition (e.g., activating epoxides) . The -CCl₃ group may reduce catalytic efficiency due to steric and electronic effects but could stabilize transition states in halogenated environments .
Coordination Chemistry and Metal Complexes
- This contrasts with [Cu(2-pyridinemethanolate)] complexes, where hydroxyl groups facilitate charge transfer and dimerization in γ-cyclodextrin inclusion complexes .
- Comparison with Hydroxymethyl Analogs: Derivatives like [Co₄(2-pyridinemethanol)₄Cl₄] form coordination clusters with methanol ligands, whereas the trichloromethyl variant may favor chloro-bridged structures due to Cl⁻ release .
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